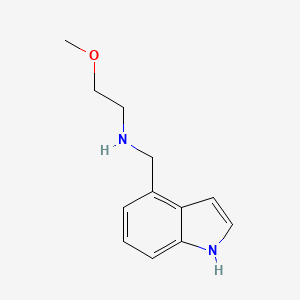

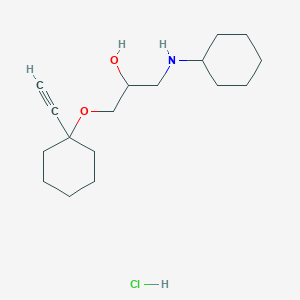

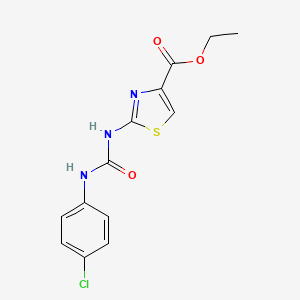

N-(1H-indol-4-ylmethyl)-2-methoxyethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities . They are found in many important synthetic drug molecules and have shown potential in the treatment of various diseases .

Synthesis Analysis

The synthesis of indole derivatives often involves the creation of a bicyclic heterocyclic structure, which contains a benzene ring fused to a pyrrole ring . The specific synthesis process can vary greatly depending on the desired indole derivative .Molecular Structure Analysis

The indole structure is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is prevalent in many biologically active compounds .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, largely due to the reactivity of the indole ring system . Electrophilic substitution is common due to the presence of π-electrons .Physical And Chemical Properties Analysis

Indole compounds are typically crystalline and colorless with a distinct odor . They are known for their stability and aromaticity, conferred by the delocalization of π-electrons across the molecule .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Indoles, such as N-(1H-indol-4-ylmethyl)-2-methoxyethanamine , are crucial in the synthesis of various heterocyclic compounds. They serve as versatile scaffolds for creating polycyclic structures with potential chemical and biomedical relevance. The compound can participate in multicomponent reactions, contributing to the design of new heterocycles .

Biological and Pharmaceutical Activities

The indole moiety of the compound is significant in pharmaceuticals due to its biological activity. Indole derivatives are known to bind with high affinity to multiple receptors, which is beneficial for developing new therapeutic agents .

Organic Chemistry Research

In organic chemistry, N-(1H-indol-4-ylmethyl)-2-methoxyethanamine can be used as a building block for synthesizing complex organic molecules. Its reactivity with various reagents allows for the creation of a wide range of compounds with potential applications in research and industry .

Material Science

The amine group in 2-methoxyethylamine can be utilized for the chemical modification of polymers. It can participate in aza-Michael addition reactions, which are useful for modifying the properties of α-acrylated cross-linked polymers .

Nucleoside Modification

2-Methoxyethylamine: has been used in the study of nucleoside modifications. It reacts with phosphoimidazolide-activated derivatives of nucleosides, which is a step towards understanding the kinetics of nucleotide formation and potentially prebiotic chemistry .

Synthesis of Amides

The compound can be employed in the synthesis of amides by reacting with carboxylic acids. This reaction is fundamental in producing a variety of amides, which are common in many bioactive molecules and materials .

Chemical Kinetics Studies

2-Methoxyethylamine: ’s reaction kinetics with other compounds, such as guanosine 5′-phospho-2-methylimidazolide, have been studied. This research is essential for understanding the mechanisms of chemical reactions and designing better catalysts .

Drug Design and Discovery

Due to the indole core’s significance in drug molecules, N-(1H-indol-4-ylmethyl)-2-methoxyethanamine can be a valuable scaffold in drug discovery. Its structure allows for the creation of derivatives that can interact with various biological targets, aiding in the development of new medications .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1H-indol-4-ylmethyl)-2-methoxyethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-15-8-7-13-9-10-3-2-4-12-11(10)5-6-14-12/h2-6,13-14H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZODZOZILSMJFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=C2C=CNC2=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indol-4-ylmethyl)-2-methoxyethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B2864873.png)

![2,4-dichloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2864877.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2864882.png)

![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2864889.png)

![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2864890.png)

![7-isopentyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2864894.png)